![molecular formula C14H9ClO2 B1611062 2-Chlorodibenzo[b,f]oxepin-10(11h)-one CAS No. 55595-54-5](/img/structure/B1611062.png)
2-Chlorodibenzo[b,f]oxepin-10(11h)-one
Overview
Description
2-Chlorodibenzo[b,f]oxepin-10(11h)-one, also known as 2-CDBO, is a synthetic organic compound belonging to the oxepin family. This compound has a wide range of applications in the fields of chemistry and biochemistry due to its ability to act as a ligand and its ability to form stable complexes with transition metal ions. It is also known for its use in the synthesis of other compounds and for its potential therapeutic applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 2-CDBO.
Scientific Research Applications
Antidepressant and Anxiolytic Properties
The dibenz[b,f]oxepin scaffold, which includes compounds like 2-Chlorodibenzo[b,f]oxepin-10(11h)-one, has been associated with significant biological activities. These compounds have been reported to exhibit antidepressant and anxiolytic properties, making them potential candidates for the development of new therapeutic agents in the treatment of mood disorders .
Antipsychotic Effects
Research has also indicated that dibenzoxepins may have antipsychotic effects. This opens up avenues for their use in managing psychosis, particularly in conditions such as schizophrenia .
Angiotensin-II-Receptor Antagonist
The dibenzoxepin derivatives are explored for their role as angiotensin-II-receptor antagonists . This application is crucial in the development of treatments for hypertension and other cardiovascular diseases .
Anti-inflammatory Activity
The anti-inflammatory properties of dibenzoxepins suggest their use in creating anti-inflammatory drugs. This could be particularly beneficial for chronic inflammatory conditions such as arthritis .
Antimycobacterial and Antimalarial Activities
Some dibenzoxepins have been isolated from plants and have shown potent antimycobacterial and antimalarial activities. These compounds could lead to new treatments for infectious diseases like tuberculosis and malaria .
Anticancer Properties
Certain dibenzoxepins have demonstrated significant growth inhibition activity against several human cancer lines. This suggests their potential application in cancer therapy, particularly in the development of chemotherapeutic agents .
Organic Electronics
Dibenzoxepins, including 2-Chlorodibenzo[b,f]oxepin-10(11h)-one, have been studied for their optoelectronic properties. They are considered for use in organic electronics, particularly in the development of organic semiconductors for applications such as organic light-emitting diodes (OLEDs) , organic field-effect transistors (OFETs) , and organic photovoltaics (OPVs) .
Neurodegenerative Disease Treatment
There is evidence that dibenzoxepins might have neurorescuing properties, which could be beneficial in treating neurodegenerative diseases. This application is particularly relevant for conditions such as Alzheimer’s and Parkinson’s disease .
properties
IUPAC Name |
3-chloro-5H-benzo[b][1]benzoxepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-10-5-6-13-9(7-10)8-12(16)11-3-1-2-4-14(11)17-13/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSWQJUBLYOJBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OC3=CC=CC=C3C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509339 | |
Record name | 2-Chlorodibenzo[b,f]oxepin-10(11H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorodibenzo[b,f]oxepin-10(11h)-one | |
CAS RN |
55595-54-5 | |
Record name | 2-Chlorodibenzo[b,f]oxepin-10(11H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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